[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate
Description
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and conjugated double bonds
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O3/c1-19-7-13-22(14-8-19)24(26)17-11-21-9-15-23(16-10-21)28-25(27)18-12-20-5-3-2-4-6-20/h2-18H,1H3/b17-11+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSBSBRQOQHMHV-JYFOCSDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to condensation reactions to form the final product. The key steps include:
Aldol Condensation: This reaction involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl.
Esterification: The intermediate product is then reacted with cinnamic acid in the presence of a catalyst such as sulfuric acid to form the final ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The conjugated double bonds and aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenyl methacrylate
- 4-(4-Methylphenyl)pentanal
Uniqueness
Compared to similar compounds, [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to its specific structural features, such as the presence of both ester and enone functionalities
Biological Activity
The compound [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate, also known by its CAS number 607-07-8, is a member of the class of compounds known as chalcones. Chalcones are characterized by their distinctive structure and have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a conjugated system that is essential for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.
Anticancer Activity
Research has shown that various chalcone derivatives exhibit significant anticancer properties. A study highlighted that chalcones can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specifically, compounds similar to [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chalcone A | MCF-7 (Breast) | 15 | Caspase activation |
| Chalcone B | PC-3 (Prostate) | 10 | Cell cycle arrest |
Antimicrobial Activity
Chalcones have also been evaluated for their antimicrobial properties. Studies indicate that [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] exhibits activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that chalcones can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Chalcone Derivative Study : A study published in Phytomedicine evaluated a series of chalcone derivatives, including [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl], for their anticancer properties. The results indicated significant inhibition of cell proliferation in various cancer models, with a noted increase in apoptosis markers.
- Antimicrobial Screening : Another study focused on the antimicrobial activity of chalcones against clinical isolates of bacteria. The results showed that [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] exhibited potent antibacterial effects comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
